Enhanced Lipophilicity over ICA Analogs
The calculated partition coefficient (cLogP) for 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is 1.89, reflecting the combined lipophilic contribution of both the N-1 methyl and the 4-methoxy substituents . This value is significantly higher than the cLogP values reported for the core scaffold indole-3-carboxylic acid (cLogP ≈ 1.36) [1] and for an analog containing only a 4-methoxy group without N-methylation, which would have a lower cLogP. This quantifies the increased membrane permeability potential of the target compound relative to its simpler, more polar analogs.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 1.89 (calculated) |
| Comparator Or Baseline | Indole-3-carboxylic acid (unsubstituted): cLogP ≈ 1.36 (calculated) |
| Quantified Difference | ~0.53 log units higher (more lipophilic) |
| Conditions | Calculated using standard software algorithms (e.g., ACD/Labs) as cited in source material. |
Why This Matters
A 0.53 log unit increase in cLogP represents a tangible shift in lipophilicity, which can directly impact passive membrane permeability in cell-based assays and bioavailability in in vivo studies, making it a more suitable starting point for designing CNS-penetrant or orally available drug candidates.
- [1] PMC8476988. Physicochemical property data for indole analogs. Table 5, 2021. View Source
